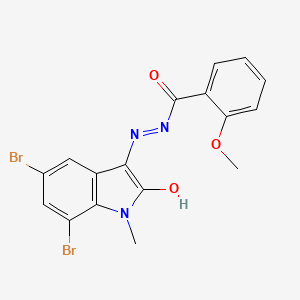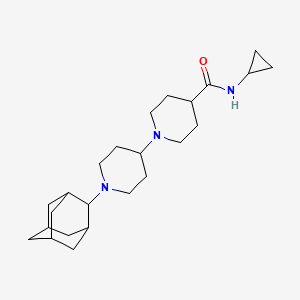![molecular formula C19H23NO B6053280 4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol](/img/structure/B6053280.png)
4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol, also known as DIAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIAP is a phenol derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol is not fully understood. However, it has been reported to modulate the activity of various enzymes and proteins involved in inflammation and oxidative stress. This compound has also been found to regulate the expression of genes involved in cell death and survival.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. This compound has also been reported to improve cognitive function and reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound has also been reported to have low toxicity, making it a suitable candidate for in vivo studies. However, the limitations of this compound include its limited solubility in water and its potential to interact with other compounds in the body, which may affect its efficacy.
Future Directions
For 4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol research include the development of this compound-based drugs and the investigation of its potential as an anti-inflammatory agent.
Synthesis Methods
4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol can be synthesized through various methods, including the reaction of 4-bromophenol with 3-(2,3-dihydro-1H-inden-5-ylamino)butylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-chlorophenol with 3-(2,3-dihydro-1H-inden-5-ylamino)butylamine in the presence of a copper catalyst. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol has been found to have potential therapeutic applications in various scientific research areas. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14(5-6-15-7-11-19(21)12-8-15)20-18-10-9-16-3-2-4-17(16)13-18/h7-14,20-21H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYDQOXLDPRRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6053204.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6053206.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6053215.png)


![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053244.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6053278.png)
![N-[4-(hydroxyimino)-1-adamantyl]acetamide](/img/structure/B6053283.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-isopropoxyphenyl)methanone](/img/structure/B6053300.png)

![1-[cyclohexyl(methyl)amino]-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6053313.png)
